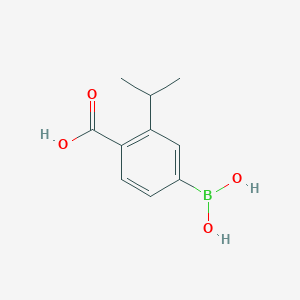![molecular formula C15H18N2O2S B3288317 Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate CAS No. 851721-94-3](/img/structure/B3288317.png)
Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate is a chemical compound with the molecular formula C15H18N2O2S and a molecular weight of 290.38 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate has a wide range of scientific research applications. One of the most significant applications of this compound is in the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various diseases, including Alzheimer's disease, Parkinson's disease, and type II diabetes. Thioflavin T is used to detect the presence of amyloid fibrils in biological samples, and it has been shown to bind specifically to the β-sheet structures of amyloid fibrils.
Mechanism of Action
Thioflavin T binds specifically to the β-sheet structures of amyloid fibrils. The binding of Thioflavin T to amyloid fibrils results in a significant increase in fluorescence, which can be detected using fluorescence microscopy or spectroscopy. The mechanism of action of Thioflavin T is based on the principle of molecular recognition, where the dye recognizes and binds to the specific structure of amyloid fibrils.
Biochemical and Physiological Effects:
Thioflavin T is a non-toxic dye that does not have any significant biochemical or physiological effects on biological systems. This dye has been extensively used in various biological studies, and it has been shown to be safe for use in both in vitro and in vivo experiments.
Advantages and Limitations for Lab Experiments
The advantages of using Thioflavin T in lab experiments include its high sensitivity and specificity for the detection of amyloid fibrils, its ease of use, and its compatibility with various biological samples. However, there are also some limitations associated with the use of Thioflavin T. One of the main limitations is that Thioflavin T is not suitable for the detection of all types of amyloid fibrils, and it may not be able to detect amyloid fibrils that are not β-sheet rich.
Future Directions
There are several future directions for the use of Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate in scientific research. One of the most promising applications is in the development of new diagnostic tools for the early detection of amyloid fibrils in various diseases. Another potential application is in the development of new therapeutic agents for the treatment of amyloid-related diseases. Additionally, this compound may also be used in the development of new imaging techniques for the visualization of amyloid fibrils in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various scientific research fields. This compound has been extensively used in the detection of amyloid fibrils, and it has shown high sensitivity and specificity for the detection of β-sheet rich amyloid fibrils. This compound has a wide range of potential applications in the development of new diagnostic tools and therapeutic agents for the treatment of amyloid-related diseases.
Safety and Hazards
properties
IUPAC Name |
ethyl 5-methyl-2-(2-phenylethylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-19-14(18)13-11(2)20-15(17-13)16-10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMKNXQNIPVSRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NCCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180414 | |
| Record name | Ethyl 5-methyl-2-[(2-phenylethyl)amino]-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851721-94-3 | |
| Record name | Ethyl 5-methyl-2-[(2-phenylethyl)amino]-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851721-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-2-[(2-phenylethyl)amino]-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B3288236.png)







![methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B3288298.png)

![N-{4-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3288306.png)
![N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3288309.png)
![1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3288318.png)
